molecular formula C11H14O3 B8609739 2-Isopropoxyphenyl acetate

2-Isopropoxyphenyl acetate

Cat. No.: B8609739
M. Wt: 194.23 g/mol
InChI Key: HRTQOIIYKNVIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxyphenyl acetate is an organic ester featuring an isopropoxy group (–OCH(CH₃)₂) and an acetyloxy group (–OAc) attached to a phenyl ring. The compound’s reactivity and stability are influenced by the electron-donating isopropoxy group and the hydrolyzable acetate moiety.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) acetate

InChI

InChI=1S/C11H14O3/c1-8(2)13-10-6-4-5-7-11(10)14-9(3)12/h4-8H,1-3H3

InChI Key

HRTQOIIYKNVIPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider/CAS RN
2-Isopropoxyphenyl acetate Likely C₁₁H₁₄O₃ ~194.23 (est.) Phenyl, isopropoxy, acetate Not explicitly provided
2-Isopropylphenyl acetate C₁₁H₁₄O₂ 178.23 Phenyl, isopropyl, acetate 307118
Ethyl 2-iso-propoxybenzoylformate C₁₃H₁₆O₄ 236.27 Benzoylformate, ethyl ester 35328175
2-Isopropoxyphenyl pivalate C₁₄H₂₀O₃ 236.30 Phenyl, isopropoxy, pivalate (tert-butyl) 959259-62-2
2-Isopropoxyphenyl trifluoromethanesulfonate C₁₀H₁₁F₃O₄S 284.25 Triflate (–SO₂CF₃), isopropoxy Not provided
Propoxur (2-isopropoxyphenyl methylcarbamate) C₁₁H₁₅NO₃ 209.24 Methylcarbamate, isopropoxy 114-26-1

Key Observations :

  • Substituent Effects: The isopropoxy group enhances electron density on the phenyl ring, increasing resistance to electrophilic substitution compared to non-oxygenated analogs like 2-isopropylphenyl acetate .
  • Steric and Electronic Profiles : Bulky groups (e.g., pivalate in C₁₄H₂₀O₃) reduce hydrolysis rates, while electron-withdrawing groups (e.g., triflate in C₁₀H₁₁F₃O₄S) increase reactivity in nucleophilic substitutions .
Hydrolysis and Stability
  • Acetate vs. Carbamate: this compound undergoes hydrolysis under acidic/basic conditions to yield 2-isopropoxyphenol and acetic acid. In contrast, Propoxur (a carbamate) hydrolyzes to release methylamine and carbon dioxide, contributing to its insecticidal activity via acetylcholinesterase inhibition .
  • Triflate Esters : The trifluoromethanesulfonate group in 2-isopropoxyphenyl triflate acts as a superior leaving group, making it valuable in Suzuki-Miyaura cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-isopropoxyphenyl acetate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of 2-isopropoxyphenol with methyl isocyanate or phosgene derivatives. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of phenol to methyl isocyanate) and using catalysts like triethylamine (0.5–1 mol%) can enhance yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Reaction progress is monitored using TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR (CDCl3_3) shows characteristic peaks: δ 1.35 ppm (doublet, 6H, isopropyl CH3_3), δ 4.65 ppm (septet, 1H, isopropyl CH), δ 3.65 ppm (singlet, 3H, methyl carbamate), and aromatic protons at δ 6.8–7.4 ppm.
  • FTIR : Key absorptions at 1740 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C stretch).
    Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]+^+ at m/z 224.1052 .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 4°C in amber vials to prevent photodegradation. Stability tests show <5% decomposition over 6 months under these conditions. Avoid aqueous environments due to hydrolysis susceptibility (half-life <24 hours in pH 7.4 buffer) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer : Discrepancies in acute vs. chronic toxicity data (e.g., LD50_{50} variations) require integrated in vitro/in vivo approaches:

  • Mechanistic Studies : Use hepatic microsomal assays to assess metabolic activation pathways (e.g., CYP450-mediated oxidation).
  • Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify biomarkers of exposure, such as altered phenylalanine/tyrosine ratios in urine (observed in rat models) .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose adaptive responses with high-dose toxicity .

Q. What experimental design considerations are critical for longitudinal metabolomic studies of this compound exposure?

  • Methodological Answer :

  • Model System : Use Sprague-Dawley rats (n ≥ 8/group) with controlled diets to minimize metabolic variability.
  • Dosing Regimen : Administer 10–50 mg/kg/day via oral gavage for 90 days to mimic chronic exposure.
  • Sample Collection : Collect urine/blood at intervals (Days 0, 30, 60, 90) and analyze via 1H^1H NMR or LC-MS. Include solvent-only controls and reference standards (e.g., propoxur-d3_3) for quantification.
  • Data Normalization : Use probabilistic quotient normalization (PQN) to correct for urinary dilution effects .

Q. How can degradation products of this compound be characterized under environmental conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate compound in buffers (pH 4–9) at 25–40°C. Monitor degradation via HPLC-UV (λ = 254 nm) with C18 columns. Major products include 2-isopropoxyphenol (retention time = 8.2 min) and methylamine.
  • Advanced Analytics : Use LC-QTOF-MS/MS to identify transient intermediates (e.g., quinone methides) and propose degradation pathways.
  • Ecotoxicity Assessment : Test degradation products in Daphnia magna acute toxicity assays (48-hour EC50_{50}) to evaluate environmental risks .

Data Presentation and Reproducibility

Q. What are best practices for presenting analytical data on this compound in research publications?

  • Methodological Answer :

  • Tables : Include retention times, spectral signatures (NMR/IR), and purity metrics. Example:
ParameterValueMethod
1H^1H NMR (δ)1.35 (d, 6H), 4.65 (m)400 MHz, CDCl3_3
HPLC Purity98.5%C18, 70:30 ACN/H2 _2O
  • Figures : Use line graphs for dose-response curves and heatmaps for metabolomic clustering. Ensure axes labels follow IUPAC guidelines.
  • Reproducibility : Deposit raw data (e.g., NMR FID files, LC-MS spectra) in public repositories like MetaboLights or Zenodo .

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